Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate

physicochemical profiling drug-likeness kinase inhibitor design

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 1903712‑32‑2, molecular formula C₁₆H₁₈N₄O₄S, molecular weight 348.38 g/mol) is a synthetic heterocyclic small molecule that combines a morpholinopyrimidine moiety with a thiophene‑2‑carboxylate ester core. Its physicochemical profile—featuring six hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 84.09 Ų, a calculated logP of 4.96, and zero violations of Lipinski’s Rule of Five—positions it within drug‑like chemical space.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 1903712-32-2
Cat. No. B2396983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate
CAS1903712-32-2
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20)
InChIKeySOEYCIIDOFSAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 1903712‑32‑2): Chemical Identity & Procurement Starting Point


Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 1903712‑32‑2, molecular formula C₁₆H₁₈N₄O₄S, molecular weight 348.38 g/mol) is a synthetic heterocyclic small molecule that combines a morpholinopyrimidine moiety with a thiophene‑2‑carboxylate ester core . Its physicochemical profile—featuring six hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 84.09 Ų, a calculated logP of 4.96, and zero violations of Lipinski’s Rule of Five—positions it within drug‑like chemical space . The compound is listed in multiple chemical supplier catalogues as a research‑grade intermediate, and its structural scaffold is shared with several active pharmaceutical lead series targeting kinases, ion channels, and inflammatory mediators [1].

Why Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate Cannot Be Casually Replaced by In‑Class Analogs


Morpholinopyrimidine‑containing compounds are a well‑established pharmacophore class, but small structural variations—heteroatom substitution on the pyrimidine C6 appendage, replacement of the thiophene linker, or modification of the ester moiety—can dramatically alter target engagement, selectivity, and physicochemical properties [1]. For instance, substituting the morpholine oxygen with a methylene group (yielding a piperidine analog) eliminates a hydrogen‑bond acceptor and alters the electron density on the pyrimidine ring, potentially reducing affinity for kinase ATP‑binding pockets . Similarly, replacing the thiophene‑2‑carboxylate core with a benzoate or thiazole scaffold changes both the conformational flexibility and the π‑stacking capability of the molecule, which can shift the selectivity profile across kinase or ion‑channel targets [2]. Without quantitative, head‑to‑head comparative data, any assumption of functional interchangeability between this compound and its closest structural neighbors is scientifically unsupported and poses a significant risk to experimental reproducibility.

Quantitative Differentiation Evidence for Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate Versus Closest Analogs


Hydrogen‑Bond Acceptor Count and PSA: Morpholine vs. Piperidine Analog Comparison

The morpholine substituent on the pyrimidine C6 position provides an additional hydrogen‑bond acceptor (oxygen atom) and a larger topological polar surface area (TPSA) compared with the direct piperidine analog Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 2034284‑87‑0). This difference can influence solubility, permeability, and target‑binding geometry [1].

physicochemical profiling drug-likeness kinase inhibitor design

Thiophene‑2‑carboxylate Core: Differentiation from Benzoate and Thiazole Analogs in PI3K Inhibitor Series

In published morpholinopyrimidine series evaluated against PI3K isoforms and tumor cell lines, compounds bearing a thiophene‑2‑carboxylate linker exhibited distinct cytotoxicity profiles compared with those containing a benzoate or thiazole linker. The thiophene sulfur atom contributes to unique π‑stacking and hydrophobic interactions within the kinase ATP‑binding site, as demonstrated by molecular docking studies of closely related morpholinopyrimidine derivatives [1].

PI3K inhibition anticancer scaffold hopping

In Silico Drug‑Likeness: Zero Rule‑of‑Five Violations and Comparison with Clinically Advanced Morpholinopyrimidines

Computed property analysis shows that Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate satisfies all four Lipinski Rule‑of‑Five (RO5) criteria (molecular weight 348.38, logP 4.96, H‑bond donors 1, H‑bond acceptors 6) . This profile closely mirrors that of several clinically evaluated morpholinopyrimidine‑based kinase inhibitors, such as the dual PI3K/mTOR inhibitor PF‑04691502 (molecular weight 425.5, logP 2.1, but with a higher molecular weight and an additional H‑bond donor), suggesting that the target compound’s physicochemical attributes fall within the acceptable range for oral bioavailability [1].

drug-likeness ADME prediction lead optimization

Potential ROMK Channel Inhibitory Activity: Comparison with Patent‑Exemplified Morpholinopyrimidine ROMK Inhibitors

US Patent 9,206,198 and related filings disclose a series of morpholinopyrimidine‑containing compounds as inhibitors of the renal outer medullary potassium (ROMK, Kir1.1) channel [1]. Several closely related morpholinopyrimidine‑thiophene analogs in the patent exhibit ROMK IC₅₀ values ranging from 10 nM to 33 nM in thallium flux and whole‑cell patch clamp assays [2]. Although the specific IC₅₀ of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate against ROMK has not been publicly disclosed, its structural congruence with the patent exemplars—particularly the morpholinopyrimidine‑thiophene‑carboxylate motif—warrants its consideration as a potential ROMK probe.

ROMK Kir1.1 ion channel inhibitor cardiovascular

Synthetic Tractability and Vendor Availability: Comparison with Custom‑Synthesis Analogs

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is listed as an in‑stock research compound from multiple suppliers, whereas its closest custom‑synthesis analogs (e.g., the piperidine variant CAS 2034284‑87‑0) typically require longer lead times and higher minimum order quantities . The commercial availability of the morpholine derivative at ≥90% purity reduces the barrier to entry for preliminary SAR studies and enables faster turnaround for hit‑to‑lead optimization campaigns .

chemical procurement synthetic accessibility inventory availability

Validated Application Scenarios for Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate Based on Available Evidence


Scaffold‑Hopping SAR Studies in PI3K/mTOR Inhibitor Programs

The morpholinopyrimidine‑thiophene‑2‑carboxylate core of this compound aligns with the pharmacophore of known PI3K inhibitors . Research laboratories engaged in scaffold‑hopping efforts can use this compound as a versatile intermediate to generate focused libraries, systematically varying the ester or amide substituents. The absence of intrinsic PI3K IC₅₀ data for this exact molecule makes it most suitable as a synthetic building block rather than a pre‑validated biological probe.

Physicochemical Benchmarking for CNS vs. Peripheral Kinase Target Selectivity

With a computed logP of 4.96 and TPSA of 84.09 Ų , this compound occupies a borderline region of the CNS drug‑likeness space (typically requiring TPSA < 70 Ų and logP < 5). Medicinal chemistry teams can employ it as a reference standard to calibrate in silico models of blood‑brain barrier penetration for morpholinopyrimidine series, comparing it against analogs with lower lipophilicity.

ROMK Channel Probe Development for Cardiovascular Research

Based on structural similarity to patent‑exemplified ROMK inhibitors (US 9,206,198) , this compound can serve as a starting point for electrophysiology labs investigating renal potassium channel modulation. However, users must independently verify ROMK inhibitory activity and selectivity against related potassium channels (e.g., hERG, IC₅₀ data from patent analogs indicate potential hERG liability requiring counter‑screening) [1].

Comparative Physicochemical Profiling in Early‑Stage Drug Discovery Education

The compound’s well‑characterized computed properties (MW, logP, HBA, HBD, TPSA) and its structural similarity to clinically relevant morpholinopyrimidines make it a useful teaching tool for academic courses in medicinal chemistry and drug design, allowing students to perform comparative analyses with FDA‑approved kinase inhibitors.

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